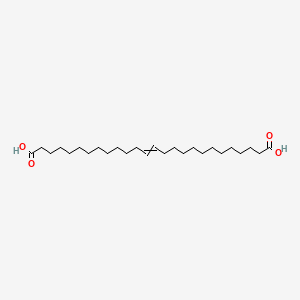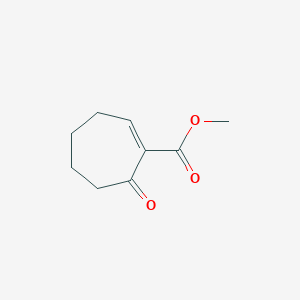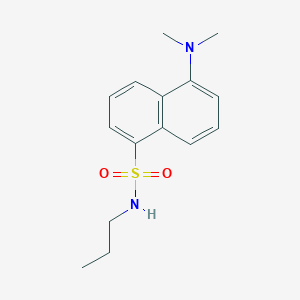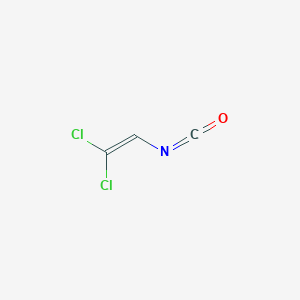
Hexacos-13-enedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexacos-13-enedioic acid is a long-chain dicarboxylic acid with the molecular formula C26H48O4 This compound is characterized by a double bond located at the 13th carbon atom in its 26-carbon chain
準備方法
Synthetic Routes and Reaction Conditions: Hexacos-13-enedioic acid can be synthesized through the self-metathesis of monounsaturated fatty acids such as oleic acid, elaidic acid, and erucic acid. This process involves the use of ruthenium-based catalysts, such as Grubbs catalysts, under ultrasonic activation. The reaction typically takes place in solvents like dichloromethane (DCM) or 1-butanol, yielding a variety of products including n-alkenes and diacids with good yields (45–75%) and high selectivities (75–95%) .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes, often employing large-scale metathesis reactions. The choice of solvent and catalyst, as well as reaction conditions such as temperature and pressure, are optimized to maximize yield and purity. The use of renewable resources, such as plant oils rich in monounsaturated fatty acids, is also explored to make the process more sustainable .
化学反応の分析
Types of Reactions: Hexacos-13-enedioic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the molecule can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to yield saturated dicarboxylic acids.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Acid chlorides and alcohols or amines are used for esterification and amidation, respectively.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated dicarboxylic acids.
Substitution: Esters, amides.
科学的研究の応用
Hexacos-13-enedioic acid has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is utilized in the production of high-performance materials, including lubricants and surfactants, due to its stability and functional versatility.
作用機序
The mechanism of action of hexacos-13-enedioic acid and its derivatives involves interactions with cellular membranes and enzymes. The long aliphatic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, its carboxylic acid groups can interact with various enzymes, influencing metabolic pathways and cellular processes .
類似化合物との比較
Hexacos-13-enedioic acid can be compared with other long-chain dicarboxylic acids such as:
1,18-Octadec-9-enedioic acid: A shorter chain analog with similar chemical properties but different physical characteristics.
1,26-Hexacosanedioic acid: A fully saturated analog with no double bonds, resulting in different reactivity and applications.
Uniqueness: this compound’s unique feature is the presence of a double bond at the 13th carbon, which imparts distinct chemical reactivity and potential for functionalization compared to its saturated counterparts .
特性
CAS番号 |
53481-03-1 |
|---|---|
分子式 |
C26H48O4 |
分子量 |
424.7 g/mol |
IUPAC名 |
hexacos-13-enedioic acid |
InChI |
InChI=1S/C26H48O4/c27-25(28)23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26(29)30/h1-2H,3-24H2,(H,27,28)(H,29,30) |
InChIキー |
POTHLHRXSYDFCF-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCC=CCCCCCCCCCCCC(=O)O)CCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene](/img/structure/B14631855.png)



![Methyl {[(1H-tetrazol-1-yl)methyl]sulfanyl}acetate](/img/structure/B14631865.png)
![[({2-[(5-tert-Butyl[1,1'-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfinyl]oxidanide](/img/structure/B14631868.png)




![1-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-nitrobenzene](/img/structure/B14631911.png)
![Butane-1,4-diol;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14631919.png)
![Tripentyl[(triphenylsilyl)peroxy]silane](/img/structure/B14631923.png)

